REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:9])[c:6]([I:8])[n:7]1.[O:37]=[C:38]([O:39][CH:40]([CH3:41])[CH3:42])[N:43]=[N:44][C:45]([O:46][CH:47]([CH3:48])[CH3:49])=[O:50].[O:51]1[CH2:52][CH2:53][CH2:54][CH2:55]1.[c:18]1([P:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:32][cH:33][cH:34][cH:35][cH:36]1.[s:10]1[cH:11][c:12]([CH2:15][CH2:16][OH:17])[cH:13][cH:14]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:9][CH2:16][CH2:15][c:12]2[cH:11][s:10][cH:14][cH:13]2)[c:6]([I:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)nc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccsc1
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Name
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Type
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product
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Smiles
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Clc1ccc(OCCc2ccsc2)c(I)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |